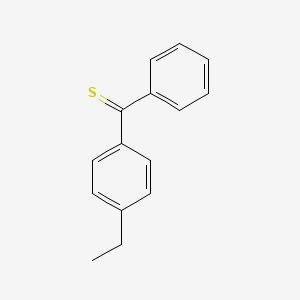
Ristomycin A aglycone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ristomycin A aglycone is a glycopeptide antibiotic derived from the parent compound ristomycin A. It is known for its complex structure, which includes multiple aromatic amino acids and a heptapeptide chain. This compound has garnered significant interest due to its potent antimicrobial properties, particularly against Gram-positive bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ristomycin A aglycone typically involves the hydrolysis of ristomycin A. This process can be achieved through acid hydrolysis, which breaks down the glycosidic bonds, releasing the aglycone portion of the molecule . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, under controlled temperatures to ensure the stability of the aglycone .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of specific bacterial strains, such as Amycolatopsis sp., which naturally produce ristomycin A. The fermentation broth is then subjected to acid hydrolysis to isolate the aglycone .
Analyse Chemischer Reaktionen
Types of Reactions
Ristomycin A aglycone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The aglycone can undergo substitution reactions, particularly at the aromatic rings, using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the aglycone, which can be further analyzed for their antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Ristomycin A aglycone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ristomycin A aglycone involves the inhibition of cell wall synthesis in Gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the growing peptidoglycan chain. This results in weakened cell walls and ultimately, bacterial cell death . The molecular targets include enzymes involved in cell wall biosynthesis, such as transpeptidases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ristocetin A: Structurally similar to ristomycin A, with a similar mechanism of action.
Vancomycin: Another glycopeptide antibiotic with a similar mode of action but different structural features.
Teicoplanin: Shares a similar glycopeptide structure and antimicrobial properties.
Uniqueness
Ristomycin A aglycone is unique due to its specific amino acid composition and the presence of multiple aromatic rings, which contribute to its potent antimicrobial activity. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
73201-25-9 |
|---|---|
Molekularformel |
C60H51N7O19 |
Molekulargewicht |
1174.1 g/mol |
IUPAC-Name |
methyl 22-amino-2,18,26,31,44,47,49,64-octahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |
InChI |
InChI=1S/C60H51N7O19/c1-23-37(71)16-28-18-39(23)86-40-17-26(7-14-36(40)70)44(61)54(76)66-49-51(73)24-3-9-31(10-4-24)84-41-19-29-20-42(53(41)75)85-32-11-5-25(6-12-32)52(74)50-59(81)65-48(60(82)83-2)34-21-30(68)22-38(72)43(34)33-15-27(8-13-35(33)69)45(55(77)67-50)62-57(79)47(29)63-56(78)46(28)64-58(49)80/h3-22,44-52,68-75H,61H2,1-2H3,(H,62,79)(H,63,78)(H,64,80)(H,65,81)(H,66,76)(H,67,77) |
InChI-Schlüssel |
OYQWICYKFCGTRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C=C1OC3=C(C=CC(=C3)C(C(=O)NC4C(C5=CC=C(C=C5)OC6=C(C7=CC(=C6)C(C(=O)NC8C9=CC(=C(C=C9)O)C1=C(C=C(C=C1O)O)C(NC(=O)C(C(C1=CC=C(O7)C=C1)O)NC8=O)C(=O)OC)NC(=O)C2NC4=O)O)O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


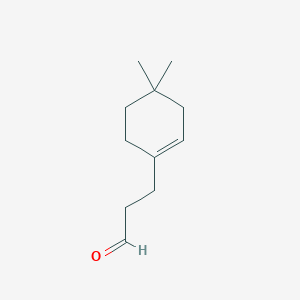
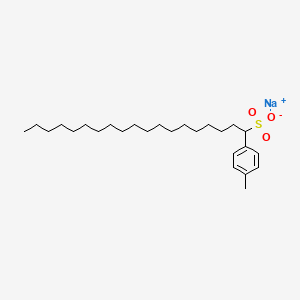




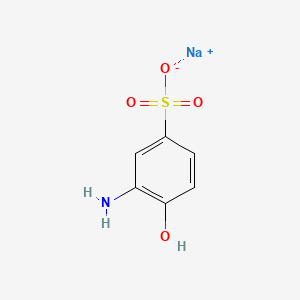

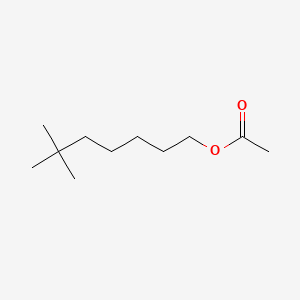
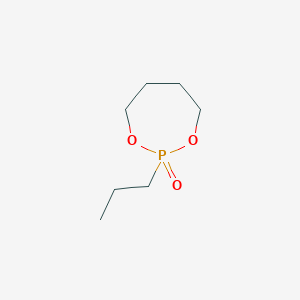

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)
